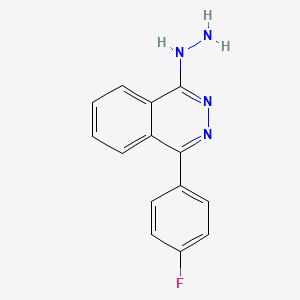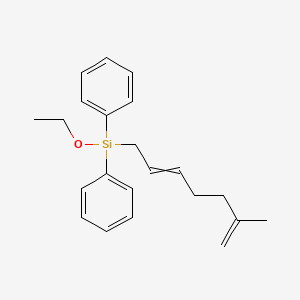
6-Undecylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Undecylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring substituted with an undecyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Undecylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of an appropriate aldehyde with urea or thiourea under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The compound can be purified by recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Undecylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-Undecylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or polymers.
Mécanisme D'action
The mechanism of action of 6-Undecylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The compound’s undecyl group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects more efficiently.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinoline: Another heterocyclic compound with antimicrobial properties.
4-Aminoquinoline: Known for its use in antimalarial drugs.
6-Alkylpyrimidine-2,4(1H,3H)-dione: Compounds with different alkyl groups at the 6-position.
Uniqueness
6-Undecylpyrimidine-2,4(1H,3H)-dione is unique due to its specific undecyl substitution, which imparts distinct physicochemical properties and biological activities compared to other pyrimidine derivatives. Its long alkyl chain enhances its hydrophobic interactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
879410-42-1 |
|---|---|
Formule moléculaire |
C15H26N2O2 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
6-undecyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-13-12-14(18)17-15(19)16-13/h12H,2-11H2,1H3,(H2,16,17,18,19) |
Clé InChI |
SPCQASHHSWUMSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=CC(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


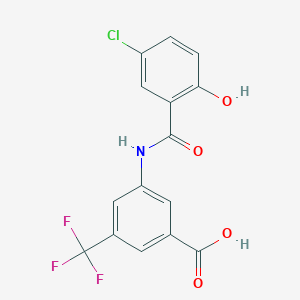

![5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine](/img/structure/B12590808.png)
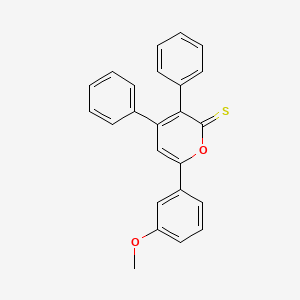

![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)




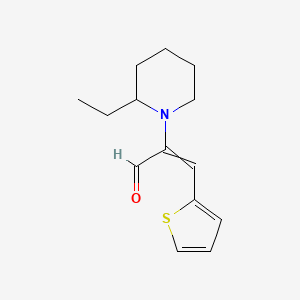
![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)
